![molecular formula C16H13F4N7O B2727226 N-(4-氟-3-(三氟甲基)苯基)-1-(3-甲基-3H-[1,2,3]噻唑并[4,5-d]嘧啶-7-基)氮杂环丁烷-3-甲酰胺 CAS No. 1448133-44-5](/img/structure/B2727226.png)
N-(4-氟-3-(三氟甲基)苯基)-1-(3-甲基-3H-[1,2,3]噻唑并[4,5-d]嘧啶-7-基)氮杂环丁烷-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H13F4N7O and its molecular weight is 395.322. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
构效关系研究
- 转录因子抑制剂:一项研究探讨了抑制 NF-kappaB 和 AP-1 转录因子的化合物的构效关系,旨在提高口服生物利用度。嘧啶环不同位置的取代影响活性及胃肠道渗透性,突出了特定结构修饰对治疗潜力的重要性 (Palanki 等人,2000)。
抗微生物和抗结核活性
- 抗分枝杆菌剂:作为氟喹诺酮类似物设计的氟化三唑并嘧啶衍生物对结核分枝杆菌表现出有效的抑制作用,表明它们作为抗分枝杆菌剂的潜力。一些化合物在低浓度下表现出显著的活性,强调了它们在治疗结核病中的前景 (Abdel-Rahman 等人,2009)。
抗癌活性
- 微管聚合抑制剂:对三唑并嘧啶作为抗癌剂的研究揭示了它们独特的抑制微管聚合的机制,不同于紫杉醇。这一类化合物在克服多药耐药性和抑制肿瘤在临床前模型中生长方面显示出前景,为癌症治疗提供了一种新方法 (Zhang 等人,2007)。
化学合成和表征
- 新型嘧啶衍生物:研究还集中在新型嘧啶衍生物的合成和表征上,探讨它们在医学科学中的潜在应用。这些努力旨在扩展基于嘧啶的化合物的化学空间,探索它们在各种治疗领域的用途 (Popova 等人,1999)。
属性
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N7O/c1-26-13-12(24-25-26)14(22-7-21-13)27-5-8(6-27)15(28)23-9-2-3-11(17)10(4-9)16(18,19)20/h2-4,7-8H,5-6H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQCPQGFCTWFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。